4-Phenyliminomethyl-benzenesulfonamide
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Overview
Description
4-Phenyliminomethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a phenyliminomethyl group attached to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-phenyliminomethyl-benzenesulfonamide typically involves the condensation of 4-aminobenzenesulfonamide with benzaldehyde under acidic or basic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the sulfonamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-Phenyliminomethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters under strong oxidizing conditions.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Phenyliminomethyl-benzenesulfonamide has been extensively studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . This makes it a promising candidate for the development of anti-inflammatory and anticancer drugs. Additionally, its derivatives have shown significant antimicrobial activity, making it useful in the development of new antibiotics . The compound’s ability to inhibit carbonic anhydrase IX has also been explored for its potential in cancer therapy .
Mechanism of Action
The mechanism of action of 4-phenyliminomethyl-benzenesulfonamide involves the inhibition of specific enzymes, such as cyclooxygenase-2 and carbonic anhydrase IX . By binding to the active sites of these enzymes, the compound prevents the formation of pro-inflammatory mediators and disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the arachidonic acid pathway and the hypoxia-inducible factor pathway .
Comparison with Similar Compounds
Similar compounds to 4-phenyliminomethyl-benzenesulfonamide include 4-benzylideneamino-benzenesulfonamide and other sulfonamide derivatives . These compounds share structural similarities but differ in their biological activities and selectivity towards specific enzymes. For example, 4-benzylideneamino-benzenesulfonamide has been shown to have higher selectivity for cyclooxygenase-2 compared to this compound . The uniqueness of this compound lies in its dual inhibitory activity against cyclooxygenase-2 and carbonic anhydrase IX, making it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-(phenyliminomethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-11(7-9-13)10-15-12-4-2-1-3-5-12/h1-10H,(H2,14,16,17) |
InChI Key |
XUMZYVTUPBUWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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